Ranunculin

Catalog No.
S589117
CAS No.
644-69-9
M.F
C11H16O8
M. Wt
276.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranunculin

CAS Number

644-69-9

Product Name

Ranunculin

IUPAC Name

(2S)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C11H16O8/c12-3-6-8(14)9(15)10(16)11(19-6)17-4-5-1-2-7(13)18-5/h1-2,5-6,8-12,14-16H,3-4H2/t5-,6+,8+,9-,10+,11+/m0/s1

InChI Key

TYWXNGXVSZRXNA-NVZSGMJQSA-N

SMILES

C1=CC(=O)OC1COC2C(C(C(C(O2)CO)O)O)O

Synonyms

((2S)-5-oxo-2,5-dihydro-2-furanyl)methyl beta-D-glucopyranoside, ranunculin

Canonical SMILES

C1=CC(=O)OC1COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=O)O[C@@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Plant Defense Mechanism

Ranunculin acts as a natural defense mechanism for plants against herbivores. When plant tissue is damaged by chewing insects or other predators, enzymes break down ranunculin, releasing a potent irritant called protoanemonin []. This irritant causes blisters, mouth irritation, and discomfort in the animal, discouraging them from feeding further [].

Research on ranunculin's role in plant defense explores its effectiveness against different herbivores, its interaction with other plant defense mechanisms, and the evolution of ranunculin content in various plant species []. This research helps us understand plant-herbivore interactions and develop strategies for protecting crops from pests.

Research Tool

The irritant properties of protoanemonin, derived from ranunculin, have potential applications as a research tool. Scientists are exploring its use in:

  • Neurological Studies: Research suggests protoanemonin may activate specific ion channels in nerve cells, offering insights into neuronal function [].
  • Antimicrobial Studies: Studies indicate protoanemonin may have some antimicrobial properties, warranting further investigation for potential applications [].

Ranunculin is a glucoside compound predominantly found in plants belonging to the Ranunculaceae family, commonly known as the buttercup family. It is characterized by its instability and is a precursor to the toxic compound protoanemonin. When the plant tissue is macerated or damaged, ranunculin undergoes enzymatic hydrolysis, resulting in the release of glucose and protoanemonin, which can lead to various toxic effects upon contact or ingestion .

The primary chemical reaction involving ranunculin occurs when it is enzymatically hydrolyzed by the enzyme β-glucosidase. This reaction can be summarized as follows:

Ranunculin glucosidaseGlucose+Protoanemonin\text{Ranunculin}\xrightarrow{\text{ glucosidase}}\text{Glucose}+\text{Protoanemonin}

Protoanemonin can further react with air or water, leading to its dimerization to form anemonin, which is less toxic. Anemonin can then undergo hydrolysis to yield a non-toxic dicarboxylic acid .

Synthesis of ranunculin has been explored in laboratory settings. One notable method involves the oxidation of 1,2,5,6-diacetone d-mannitol using sodium periodate or lead tetraacetate to yield ranunculin. This synthetic route highlights the potential for producing ranunculin outside of its natural sources .

Research on ranunculin has focused on its interactions with biological systems primarily through its conversion to protoanemonin. Studies indicate that protoanemonin exhibits cytotoxic effects on various cell lines and can induce inflammatory responses. The interaction between these compounds and cellular components is crucial for understanding their pharmacological profiles and potential therapeutic applications .

Ranunculin shares structural similarities with other glucosides and compounds derived from plants in the Ranunculaceae family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
ProtoanemoninLactoneToxic; causes irritation and gastrointestinal issuesDirectly derived from ranunculin
AnemoninDimer of protoanemoninLess toxic; may have some pharmacological propertiesFormed from protoanemonin upon exposure to air
GlycyrrhizinGlycosideAnti-inflammatory; sweetening agentFound in licorice root; distinct biological activity
SaponinsGlycosidesHemolytic activity; used in traditional medicineDiverse applications in herbal remedies

Ranunculin's uniqueness lies in its role as a precursor to protoanemonin and its specific pathway within the Ranunculaceae family that leads to notable toxicity upon plant damage .

XLogP3

-2

UNII

IBP7446K1O

Other CAS

644-69-9

Wikipedia

Ranunculin

Dates

Modify: 2024-04-14

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